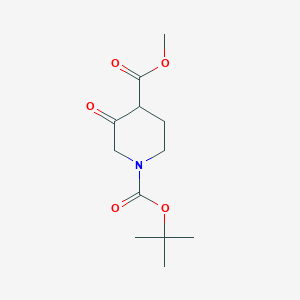

Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 3-oxopiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(9(14)7-13)10(15)17-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZLAUYYGDJPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441151 | |

| Record name | 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220223-46-1 | |

| Record name | 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methyl N-Boc-3-Oxopiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Boc-3-Oxopiperidine-4-carboxylate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, featuring a ketone and a methyl ester functionality, coupled with the presence of a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including bioactive peptides and potential therapeutics targeting the central nervous system.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in the field.

Chemical and Physical Properties

This compound is typically a solid at room temperature with a predicted melting point in the range of 60-65 °C.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 220223-46-1 | [2] |

| Molecular Formula | C12H19NO5 | [2][3] |

| Molecular Weight | 257.28 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 60-65 °C (predicted) | [1] |

| Boiling Point | 350.0±42.0 °C at 760 mmHg (predicted) | |

| Density | 1.2±0.1 g/cm³ (predicted) | |

| Solubility | Information not readily available | |

| pKa | 11.14±0.20 (predicted) |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through an intramolecular Dieckmann condensation of a suitably substituted N-Boc-piperidine diester. This reaction is a powerful tool for the formation of five- and six-membered rings.[4][5][6]

Conceptual Experimental Protocol: Dieckmann Condensation

Objective: To synthesize this compound via intramolecular cyclization.

Materials:

-

A suitable acyclic diester precursor, such as 1-tert-butyl 3,4-dimethyl N-(2-(methoxycarbonyl)ethyl)piperidine-1,3-dicarboxylate (structure to be designed based on retrosynthesis).

-

Strong base (e.g., sodium ethoxide, sodium hydride, or potassium tert-butoxide).

-

Anhydrous solvent (e.g., ethanol, tetrahydrofuran (THF), or toluene).

-

Acid for workup (e.g., dilute hydrochloric acid or acetic acid).

-

Solvents for extraction (e.g., ethyl acetate, dichloromethane).

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Silica gel for column chromatography.

Procedure:

-

Reaction Setup: A solution of the diester precursor in an anhydrous solvent is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet (e.g., nitrogen or argon).

-

Base Addition: A strong base (1.1 equivalents) is carefully added to the reaction mixture at room temperature or 0 °C. The choice of base and solvent is critical and should be compatible with the ester groups.

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux to promote the intramolecular condensation. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a dilute acid to neutralize the excess base and protonate the resulting enolate.

-

Extraction: The aqueous layer is extracted several times with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure this compound.

Detailed Experimental Protocol: Synthesis of a β-Keto Ester Intermediate

The following protocol describes the synthesis of a β-keto ester from an N-Boc protected piperidine carboxylic acid, a key step that could be adapted for the synthesis of the precursor required for the Dieckmann condensation. This protocol is based on the synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

Step 1: Acylation of Meldrum's Acid

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (4.0 g, 17.4 mmol) in dichloromethane (DCM, 24 mL) cooled to 0 °C, add Meldrum's acid (2.77 g, 19.2 mmol) followed by 4-dimethylaminopyridine (DMAP, 4.26 g, 34.9 mmol).

-

Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 3.68 g, 19.2 mmol) in portions over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Dilute the reaction solution with DCM (10 mL) and wash with 1 M KHSO₄ (2 x 15 mL) and brine (20 mL).

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Methanolysis to the β-Keto Ester

-

Dissolve the residue from Step 1 in methanol (20 mL) and reflux for 5 hours.

-

Evaporate the solvent in vacuo to yield the crude β-keto ester. This intermediate can then be purified or used directly in subsequent steps.

Reactivity and Potential Signaling Pathways

The reactivity of this compound is primarily dictated by the ketone and ester functional groups. The β-keto ester moiety is particularly reactive and can participate in a variety of chemical transformations.

-

Alkylation and Acylation: The α-carbon between the ketone and the ester is acidic and can be deprotonated by a suitable base to form an enolate, which can then be alkylated or acylated.

-

Decarboxylation: The β-keto ester can undergo decarboxylation under acidic or thermal conditions to yield N-Boc-3-oxopiperidine.

-

Reduction: The ketone can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride.

-

Amine Chemistry: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the secondary amine, which can then be further functionalized.

The following diagram illustrates a potential synthetic pathway starting from N-Boc-piperidine-4-carboxylic acid, leading to a β-keto ester intermediate, which could then undergo a hypothetical intramolecular cyclization to form the target molecule.

Caption: A potential synthetic workflow for this compound.

Spectral Data

Detailed, experimentally verified spectral data for this compound is not consistently available across the searched literature. However, based on the known chemical shifts of similar structures, the following are expected characteristic signals.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet around 1.45 ppm corresponding to the nine protons of the Boc group.

-

A singlet around 3.7 ppm for the three protons of the methyl ester group.

-

A series of multiplets in the region of 2.0-4.0 ppm corresponding to the piperidine ring protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal around 28 ppm for the methyl carbons of the Boc group.

-

A signal around 52 ppm for the methyl carbon of the ester.

-

A signal around 80 ppm for the quaternary carbon of the Boc group.

-

Signals for the piperidine ring carbons between 30-60 ppm.

-

A signal for the ester carbonyl carbon around 170 ppm.

-

A signal for the ketone carbonyl carbon around 200 ppm.

IR (Infrared Spectroscopy):

-

A strong absorption band around 1740-1720 cm⁻¹ corresponding to the C=O stretching of the ester.

-

A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

A strong absorption band around 1690 cm⁻¹ corresponding to the C=O stretching of the carbamate in the Boc group.

-

C-H stretching vibrations in the 3000-2850 cm⁻¹ region.

MS (Mass Spectrometry):

-

The molecular ion peak (M⁺) would be expected at m/z 257.

-

Common fragmentation patterns would likely involve the loss of the Boc group (100 amu) or parts of it (e.g., loss of isobutylene, 56 amu), and loss of the methoxy group (31 amu) from the ester.

The following diagram illustrates the logical relationship between the functional groups and the expected regions of their signals in different spectroscopic techniques.

Caption: Correlation of molecular structure with expected spectroscopic data.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals. Its well-defined structure and predictable reactivity make it an attractive starting material for the synthesis of complex piperidine-containing molecules. This guide has provided a summary of its chemical properties, a plausible synthetic approach, and expected analytical data to aid researchers in its effective utilization. Further experimental validation of the outlined synthetic protocols and detailed spectroscopic characterization will be invaluable to the scientific community.

References

- 1. biosynce.com [biosynce.com]

- 2. 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | C12H19NO5 | CID 10515290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Methyl N-Boc-3-Oxopiperidine-4-carboxylate CAS number 220223-46-1

CAS Number: 220223-46-1 Molecular Formula: C₁₂H₁₉NO₅ Molecular Weight: 257.28 g/mol

This technical guide provides a comprehensive overview of Methyl N-Boc-3-Oxopiperidine-4-carboxylate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Overview and Chemical Identity

This compound is a heterocyclic organic compound widely utilized as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and functionalized with both a ketone and a methyl ester, makes it an ideal scaffold for constructing diverse molecular architectures.[2] Also known by its systematic name, 3-Oxo-1,4-piperidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 4-Methyl Ester, this compound plays a crucial role as a reagent in the development of novel therapeutics.[2][3]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and predicted properties of the compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 95-97% | [4][5] |

| Melting Point | 60-65 °C (Predicted) | [4] |

| Boiling Point | 350.0 ± 42.0 °C (Predicted) | [1][2] |

| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Flash Point | 165.5 ± 27.9 °C (Predicted) | [1] |

| Storage Temperature | 2-8°C (Refrigerated) | [2][5] |

Table 2: Computed and Spectroscopic Parameters

| Parameter | Value | Source |

| Polar Surface Area (PSA) | 72.91 Ų | [1] |

| LogP | 0.92340 | [1] |

| Refractive Index | 1.483 (Predicted) | [1] |

| pKa | 11.14 ± 0.20 (Predicted) | [2] |

| Vapour Pressure | 0.0 ± 0.8 mmHg at 25°C (Predicted) | [1] |

Applications in Drug Discovery and Development

This compound is a valuable intermediate primarily used in the synthesis of heterocyclic compounds for targeted therapies.

-

Histamine H4 Receptor Antagonists: The compound is a key reagent for synthesizing fused pyrimidines that act as histamine H4 receptor antagonists. These antagonists are under investigation for treating inflammatory conditions such as allergies, asthma, and autoimmune diseases by modulating immune responses.[2][3]

-

mGluR1 Antagonists for Migraine: It serves as a precursor in the synthesis of heterocycles containing a 4-substituted pyrimidine subunit. These molecules function as metabotropic glutamate receptor 1 (mGluR1) antagonists, a class of drugs being explored for the treatment of migraine.[2][3]

-

Central Nervous System (CNS) Agents: Researchers are utilizing this building block to develop new drugs for treating certain central nervous system diseases.[4]

-

Bioactive Peptides and Antibacterial Agents: Its structural features make it suitable for synthesizing bioactive peptides and for formulating potential antibacterial and antifungal agents.[4]

Experimental Protocols

Protocol 4.1: Synthesis via Oxidation of Hydroxyl Precursor

This protocol describes the synthesis of the title compound from its corresponding alcohol precursor, Methyl N-Boc-3-hydroxypiperidine-4-carboxylate.

Materials:

-

Methyl N-Boc-3-hydroxypiperidine-4-carboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activator Formation: To the cooled solution, add DMSO (2.2 equivalents) dropwise via syringe. Stir the mixture for 15 minutes at -78 °C.

-

Alcohol Addition: Dissolve Methyl N-Boc-3-hydroxypiperidine-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture. Stir the resulting reaction mixture for 45-60 minutes at -78 °C.

-

Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Continue stirring for 20 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Protocol 4.2: Workflow for Application in Synthesis

The following workflow illustrates the use of the title compound as an intermediate in the synthesis of a pyrimidine-based mGluR1 antagonist.

Synthesis Pathway Visualization

The synthetic pathway detailed in Protocol 4.1 can be visualized as a logical workflow.

Safety Information

While specific toxicity data is limited, general precautions should be taken when handling this compound.

-

Low-dose administration in animal studies has shown no toxicity.[4]

-

High doses may lead to adverse reactions, including convulsions and respiratory depression.[4]

-

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound (CAS 220223-46-1) is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its utility in constructing complex heterocyclic systems, particularly for developing treatments for inflammatory diseases and neurological disorders, underscores its importance in modern drug discovery pipelines. The protocols and data presented in this guide offer a foundational resource for scientists working with this versatile compound.

References

An In-Depth Technical Guide to Methyl N-Boc-3-Oxopiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Boc-3-oxopiperidine-4-carboxylate is a heterocyclic organic compound that serves as a valuable building block in modern medicinal chemistry and drug discovery. Its rigid piperidine scaffold, featuring a ketone and a methyl ester functional group, coupled with the presence of a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of a wide array of complex molecular architectures. This guide provides a comprehensive overview of its structure, properties, and a detailed synthetic protocol.

Molecular Structure and Properties

The structure of this compound is characterized by a piperidine ring N-protected with a Boc group. A ketone is present at the 3-position and a methyl carboxylate group at the 4-position.

Chemical Structure:

Physicochemical Properties

While specific experimental data for some properties are not widely reported in publicly available literature, predicted values provide useful estimates for experimental planning.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉NO₅ | - |

| Molecular Weight | 257.28 g/mol | - |

| CAS Number | 220223-46-1 | - |

| Appearance | White to off-white solid | |

| Melting Point | 60-65 °C (predicted) | |

| Boiling Point | 350.0 ± 42.0 °C at 760 mmHg (predicted) | |

| Density | 1.2 ± 0.1 g/cm³ (predicted) | |

| Solubility | Soluble in organic solvents like DCM, EtOAc | |

| Storage Temperature | 2-8 °C |

Spectroscopic Data

-

¹H NMR: Protons of the Boc group would appear as a singlet around 1.4 ppm. The methyl ester protons would be a singlet around 3.7 ppm. The protons on the piperidine ring would exhibit complex multiplets in the region of 2.0-4.5 ppm.

-

¹³C NMR: The carbonyl carbons of the ketone, ester, and carbamate would appear in the downfield region (160-210 ppm). The quaternary carbon of the Boc group would be around 80 ppm, and the methoxy carbon around 52 ppm. The piperidine ring carbons would appear in the range of 30-60 ppm.

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands would be observed for the C=O stretching of the ketone, ester, and carbamate functional groups, typically in the range of 1650-1750 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 257. Subsequent fragmentation would likely involve the loss of the Boc group or the methyl ester.

Synthesis

A common and effective method for the synthesis of β-keto esters like this compound is the Dieckmann condensation. This intramolecular cyclization of a diester is a powerful tool for forming five- and six-membered rings. A plausible synthetic route starting from commercially available reagents is outlined below.

General Synthesis Workflow

The synthesis can be conceptualized as a three-step process: preparation of a diester intermediate, intramolecular cyclization via Dieckmann condensation, followed by purification.

A Technical Guide to Methyl N-Boc-3-Oxopiperidine-4-carboxylate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of Methyl N-Boc-3-Oxopiperidine-4-carboxylate, a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. This document details its chemical and physical properties, outlines a general synthesis protocol, and illustrates its application in the synthesis of bioactive molecules.

Core Compound Properties

This compound, with the CAS number 220223-46-1, is a versatile organic compound extensively utilized in the synthesis of complex pharmaceutical agents.[1] Its structure incorporates a piperidine ring, a common scaffold in many drug molecules, protected by a tert-Butoxycarbonyl (Boc) group, and functionalized with both a ketone and a methyl ester. This arrangement provides multiple reaction sites for further chemical modifications.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉NO₅ | [1][2][3] |

| Molecular Weight | 257.28 g/mol | [1][2][4] |

| Appearance | White solid | [1] |

| Melting Point | 60-65 °C (predicted) | [2] |

| Boiling Point | 350.0 ± 42.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Storage Conditions | 2–8 °C | [2] |

Role in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the development of new therapeutics.[5] Researchers are actively exploring its use in creating novel drugs for central nervous system (CNS) diseases.[2] It is also employed as a key reagent in the synthesis of fused pyrimidines that act as histamine H4 receptor antagonists and in the creation of mGluR1 antagonists for potential migraine treatments.[6] Furthermore, its potential antibacterial and antifungal properties make it a candidate for developing new antimicrobial agents.[2]

Experimental Protocols: Synthesis

The synthesis of piperidine derivatives often involves multi-step reactions. Below is a generalized protocol for the synthesis of N-protected piperidine carboxylates, based on common organic chemistry principles and published methods for related compounds.

General Synthesis of N-Boc-Piperidine Carboxylate Derivatives:

This protocol outlines the synthesis of a related compound, N-Boc-Piperidine-4-carboxylic acid methyl ester, which provides a foundational understanding of the chemistry involved.

Step 1: Boc Protection of Piperidine-4-carboxylic acid

-

Suspend the starting piperidine derivative (e.g., piperidine-4-carboxylic acid) in a suitable solvent such as dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine (Et₃N) to the suspension.

-

Add Di-tert-butyl dicarbonate (Boc anhydride) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.[7]

Step 2: Esterification

-

Dissolve the N-Boc protected carboxylic acid in a mixture of acetonitrile and methanol.

-

Cool the solution to 0 °C.

-

Add a methylating agent, such as trimethylsilyl diazomethane in hexanes, dropwise.

-

Allow the reaction to proceed for 30 minutes at 0 °C, then stir at room temperature for 3 hours.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain the final methyl ester.[7]

Logical Workflow: Application in Drug Development

The following diagram illustrates the role of this compound as a foundational element in a typical drug development workflow.

Caption: Workflow of this compound in drug development.

Safety Information

While low-dose administration of this compound has been shown to be non-toxic in animal studies, high doses may lead to adverse effects such as convulsions and respiratory depression.[2] Therefore, appropriate personal protective equipment should be used, and the compound must be handled with care in a well-ventilated laboratory setting.[2]

References

- 1. Page loading... [guidechem.com]

- 2. biosynce.com [biosynce.com]

- 3. scbt.com [scbt.com]

- 4. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fuaij.com [fuaij.com]

- 6. This compound | 220223-46-1 [chemicalbook.com]

- 7. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Spectroscopic Data and Synthesis of Methyl N-Boc-3-Oxopiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Methyl N-Boc-3-Oxopiperidine-4-carboxylate (CAS No. 220223-46-1). This compound is a valuable building block in medicinal chemistry, notably utilized in the synthesis of fused pyrimidines as histamine H4 receptor antagonists and heterocycles for potential mGluR1 antagonist applications.[1][2]

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally-derived spectra in publicly accessible literature, the following data is a combination of predicted values and data from analogous compounds.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 220223-46-1[3] |

| Molecular Formula | C₁₂H₁₉NO₅[3] |

| Molecular Weight | 257.28 g/mol [3][4] |

| IUPAC Name | 1-O-tert-butyl 4-O-methyl 3-oxopiperidine-1,4-dicarboxylate[3][4] |

| Boiling Point (Predicted) | 350.0 ± 42.0 °C |

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | s | 3H | O-CH₃ |

| ~4.0-3.2 | m | 4H | Piperidine ring protons (CH₂, CH) |

| ~2.5-2.0 | m | 2H | Piperidine ring protons (CH₂) |

| 1.45 | s | 9H | Boc (C(CH₃)₃) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~205 | C=O (Ketone) |

| ~170 | C=O (Ester) |

| ~154 | C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~52 | O-CH₃ |

| ~50-40 | Piperidine ring carbons (CH₂, CH) |

| 28.3 | C(CH₃)₃ (Boc) |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740-1720 | C=O stretch (Ester) |

| ~1710 | C=O stretch (Ketone) |

| ~1690 | C=O stretch (Boc) |

| ~2970 | C-H stretch (Alkyl) |

| ~1250, ~1160 | C-O stretch |

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 258.13 | [M+H]⁺ |

| 280.11 | [M+Na]⁺ |

| 202.10 | [M - C₄H₉O₂ + H]⁺ (Loss of Boc group) |

| 158.06 | [M - C₅H₉O₂ - CO₂ + H]⁺ |

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

A representative synthetic pathway.

Materials:

-

N-Boc-piperidine-3-carboxylic acid

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

1 M Potassium hydrogen sulfate (KHSO₄) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Formation of the Meldrum's Acid Adduct:

-

To a solution of N-Boc-piperidine-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) cooled to 0 °C, add Meldrum's acid (1.1 equivalents) followed by 4-dimethylaminopyridine (DMAP) (2 equivalents).

-

Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) portion-wise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M KHSO₄ and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.

-

-

Methanolysis to the β-Keto Ester:

-

Dissolve the crude intermediate from the previous step in anhydrous methanol.

-

Reflux the solution for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

-

Visualizations

Chemical Structure and Key Functional Groups

Key structural features of the title compound.

General Experimental Workflow for Characterization

Workflow for the characterization of the synthesized compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 220223-46-1 [chemicalbook.com]

- 3. 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | C12H19NO5 | CID 10515290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]

Analysis of Methyl N-Boc-3-Oxopiperidine-4-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on Methyl N-Boc-3-Oxopiperidine-4-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of publicly accessible, detailed ¹H NMR spectral data for this specific compound, a comprehensive quantitative analysis and visualization of its spectrum cannot be provided at this time.

Despite extensive searches through scientific literature, spectral databases, and patent filings, a complete ¹H NMR dataset detailing chemical shifts (δ), coupling constants (J), and integration values for this compound could not be located. The CAS number for this compound is 220223-46-1. While information on isomers, such as Methyl N-Boc-4-oxopiperidine-3-carboxylate, and related N-Boc protected piperidines is available, this data is not directly applicable for a precise analysis of the target molecule.

Molecular Structure

To provide a contextual framework, the chemical structure of this compound is presented below. The accurate assignment of proton signals in a ¹H NMR spectrum is fundamentally dependent on this structure.

13C NMR data for Methyl N-Boc-3-Oxopiperidine-4-carboxylate

An In-depth Technical Guide to the ¹³C NMR Data of Methyl N-Boc-3-Oxopiperidine-4-carboxylate

For researchers, scientists, and professionals in drug development, understanding the structural characteristics of key intermediates is paramount. This compound is a valuable building block in the synthesis of various pharmaceutical compounds, including histamine H4 receptor antagonists and mGluR1 antagonists for migraine treatment.[1] This guide provides a detailed overview of its ¹³C NMR data, crucial for its characterization and quality control.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale/Comparison |

| C=O (Keto) | 200-205 | Characteristic range for a ketone carbonyl carbon in a six-membered ring.[2] For comparison, the ketone carbonyl in tert-butyl 4-oxopiperidine-1-carboxylate is observed in this region. |

| C=O (Ester) | 167-170 | Typical chemical shift for an ester carbonyl carbon.[2] |

| C=O (Boc) | ~155 | The carbamate carbonyl of the Boc protecting group consistently appears around this value in various N-Boc-piperidine derivatives.[3] |

| C (Boc) | ~80 | The quaternary carbon of the tert-butyl group in the Boc protecting group is typically found around 79-80 ppm.[3][4] |

| C-4 | 45-55 | The α-carbon to the ester carbonyl. Its chemical shift is influenced by both the ketone and the ester functionalities. |

| C-2, C-6 | 40-50 | The carbons adjacent to the nitrogen atom in the piperidine ring. Their chemical shifts are influenced by the Boc group. In similar N-Boc piperidine structures, these carbons appear in this range.[4] |

| C-5 | 25-35 | The methylene carbon in the piperidine ring. |

| CH₃ (Boc) | ~28 | The three equivalent methyl carbons of the tert-butyl group in the Boc protecting group are consistently observed around 28 ppm.[3][4] |

| OCH₃ | ~52 | The methoxy carbon of the methyl ester. For instance, the OCH₃ in N-Boc-Piperidine-4-carboxylic acid methyl ester is reported at 51.7 ppm.[4] |

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for similar compounds.[3][4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

2. Instrument Setup:

-

The ¹³C NMR spectrum should be recorded on a spectrometer operating at a frequency of, for example, 125 MHz.[3]

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and obtain sharp NMR signals.[2]

3. Data Acquisition:

-

Acquire the carbon spectrum using a standard pulse sequence with proton decoupling to simplify the spectrum and enhance sensitivity.[2]

-

Due to the low natural abundance of the ¹³C isotope, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio. The number of scans can range from several hundred to several thousand depending on the sample concentration.

-

Set the receiver gain appropriately to avoid signal clipping.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.[2]

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.[2]

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm or the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).[3]

-

Assign the peaks in the spectrum to the corresponding carbon atoms in the molecule based on the predicted chemical shifts and comparison with related compounds.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for obtaining and analyzing the ¹³C NMR data.

References

Stability and Storage of Methyl N-Boc-3-Oxopiperidine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl N-Boc-3-Oxopiperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in downstream applications, thereby supporting robust and reproducible drug development processes.

Physicochemical Properties and Recommended Storage

This compound is a solid compound with a melting point range of 60-65 °C. To maintain its integrity and prevent degradation, specific storage conditions are recommended.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommended Condition | Notes |

| Temperature | 2–8 °C[1] | Refrigeration is crucial to minimize degradation. |

| Humidity | Store in a dry environment | Protect from moisture to prevent potential hydrolysis. |

| Light | Store in a light-protected container | Avoid exposure to direct sunlight or strong artificial light. |

| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | This minimizes the risk of oxidation. |

| Shelf Life | Data not available for this specific compound. A related compound, ortho-methyl 4-Anilino-1-Boc-piperidine, is reported to be stable for ≥ 4 years at -20°C. | Proper storage at 2-8°C is expected to ensure stability for an extended period. Regular quality control testing is recommended for long-term storage. |

Potential Degradation Pathways

This compound possesses two primary functional groups susceptible to degradation: the N-Boc protecting group and the β-keto ester moiety. Understanding these potential degradation pathways is essential for developing appropriate handling procedures and analytical methods for stability monitoring.

Degradation of the N-Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and high temperatures.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the Boc group can be cleaved to yield the corresponding piperidine salt, releasing tert-butanol and carbon dioxide.

-

Thermal Degradation: Elevated temperatures can also lead to the removal of the Boc group.

Degradation of the β-Keto Ester

The β-keto ester functionality is susceptible to hydrolysis and transesterification.

-

Hydrolysis: Under either acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

-

Transesterification: In the presence of other alcohols and a catalyst, the methyl group of the ester can be exchanged, leading to the formation of a different ester.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and determine the stability-indicating nature of analytical methods.

General Forced Degradation Protocol

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Keep at room temperature and at 60°C for up to 24 hours.

-

Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Keep at room temperature for up to 24 hours.

-

Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for up to 24 hours.

-

Thermal Degradation: Place a solid sample and the stock solution in an oven at 60°C and 80°C for up to 48 hours.

-

Photolytic Degradation: Expose a solid sample and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each stressed sample. Neutralize the acidic and basic samples as needed. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Table 2: Example Forced Degradation Study Conditions

| Stress Condition | Reagent/Parameter | Duration | Temperature |

| Acid Hydrolysis | 0.1 N HCl, 1 N HCl | 24 hours | Room Temperature, 60°C |

| Base Hydrolysis | 0.1 N NaOH, 1 N NaOH | 24 hours | Room Temperature |

| Oxidation | 3% H₂O₂, 30% H₂O₂ | 24 hours | Room Temperature |

| Thermal | Solid and Solution | 48 hours | 60°C, 80°C |

| Photolytic | Solid and Solution | Per ICH Q1B | Controlled |

Recommended Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for monitoring the stability of this compound and separating it from its potential degradation products.

Table 3: Suggested HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Workflow for Stability Testing

A systematic workflow is crucial for obtaining reliable stability data. The following diagram illustrates a typical workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is critical for its successful application in research and drug development. Adherence to the recommended storage conditions of 2-8°C, protection from light and moisture, is paramount. A thorough understanding of its potential degradation pathways, primarily through the cleavage of the N-Boc group and hydrolysis of the β-keto ester, allows for the implementation of appropriate handling and analytical monitoring strategies. The provided experimental protocols and workflow offer a robust framework for conducting comprehensive stability assessments, ensuring the quality and reliability of this important chemical intermediate.

References

Methyl N-Boc-3-Oxopiperidine-4-carboxylate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Always refer to the official SDS from the supplier before handling this chemical.

Introduction

Methyl N-Boc-3-Oxopiperidine-4-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in synthetic organic chemistry and pharmaceutical development. Its unique structural features make it a key building block in the synthesis of various bioactive molecules. Notably, it is used as a reagent in the preparation of fused pyrimidines that act as histamine H4 receptor antagonists and in the synthesis of heterocycles targeting the mGluR1 receptor, which has implications for treating conditions like migraines.[1] This guide provides a comprehensive overview of the safety, handling, and relevant experimental data for this compound, compiled from available technical sources.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 220223-46-1 | [1][2] |

| Molecular Formula | C₁₂H₁₉NO₅ | |

| Molecular Weight | 257.28 g/mol | |

| Appearance | Solid | [2] |

| Melting Point | 60-65 °C (predicted) | [2] |

| Boiling Point | 350.0 ± 42.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 165.5 ± 27.9 °C | [2] |

| Storage Temperature | 2–8 °C | [2] |

| Purity | >97% | [2] |

Safety and Toxicology

General Toxicity:

-

Research indicates that low-dose administration of this compound is non-toxic to animals.[2]

-

However, high doses have been observed to cause adverse reactions, including convulsions and respiratory depression.[2]

Hazard Identification (based on related compounds):

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

Due to the lack of comprehensive toxicological data, this compound should be handled with care, assuming it is potentially hazardous.

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following guidelines are based on standard practices for similar chemical compounds.

Handling and Storage Workflow

The following diagram illustrates the general workflow for handling and storing this compound.

Caption: General workflow for the safe storage and handling of the compound.

Personal Protective Equipment (PPE)

A layered approach to personal protection is recommended when handling this compound.

Caption: Recommended Personal Protective Equipment (PPE) for handling.

Experimental Protocols

While specific experimental protocols for reactions involving this compound are not extensively detailed in publicly available literature, general procedures for the synthesis and purification of related N-Boc protected piperidine derivatives can be adapted.

General Synthetic Protocol (Illustrative Example)

This protocol outlines a general procedure for the synthesis of an N-Boc protected piperidine derivative, which can be conceptually applied.

Reaction: Acylation of a piperidine precursor.

Materials:

-

Piperidine precursor

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or other appropriate solvent

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend the piperidine precursor in the chosen solvent (e.g., DCM) in a reaction vessel.

-

Cool the mixture to 0 °C using an ice bath.

-

Add the base (e.g., triethylamine) to the reaction mixture.

-

Slowly add a solution of (Boc)₂O in the same solvent to the mixture.

-

Allow the reaction to warm to room temperature and stir for several hours (e.g., 16 hours).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

Purification of the crude product is often achieved via silica gel column chromatography.

Materials:

-

Crude product

-

Silica gel (e.g., 100-200 mesh)

-

Eluent system (e.g., a mixture of a non-polar solvent like hexanes or chloroform and a polar solvent like ethyl acetate or methanol)

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent.

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with the chosen eluent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the purified product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. A typical eluent system for a similar compound involved 2% methanol in chloroform.[3]

Experimental Workflow Diagram

Caption: A generalized workflow for synthesis and purification.

Role in Synthetic Pathways

As previously mentioned, this compound is a key intermediate. The diagram below illustrates its logical role as a building block in the synthesis of more complex pharmaceutical targets.

Caption: Role as a synthetic intermediate in drug discovery.

Conclusion

This compound is a valuable research chemical with significant applications in the development of new therapeutic agents. While it exhibits low toxicity at low doses, caution is warranted, especially at higher concentrations, due to the potential for adverse effects. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper handling and storage, is essential. The experimental protocols provided offer a general framework for its use in a laboratory setting, which should be adapted and optimized for specific research applications. Further toxicological studies are needed to fully characterize its safety profile.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl N-Boc-3-Oxopiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-Boc-3-oxopiperidine-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound, primarily through a Dieckmann condensation approach. The protocol includes a summary of quantitative data, detailed experimental procedures, and a visual representation of the synthesis workflow.

Introduction

Piperidine derivatives are fundamental scaffolds in a vast array of pharmaceuticals and bioactive molecules.[3] The functionalized piperidinone, this compound, in particular, offers multiple reaction sites for further chemical modifications, making it a versatile precursor for complex molecular architectures. Its applications include the synthesis of histamine H4 receptor antagonists and mGluR1 antagonists for treating conditions like migraines.[1] The synthesis of this intermediate is therefore of significant interest to the drug development community.

The most common and efficient method for the synthesis of cyclic β-keto esters, such as the target molecule, is the Dieckmann condensation.[4][5] This intramolecular Claisen condensation of a diester is carried out in the presence of a base to yield a five or six-membered cyclic product.[4][5]

Synthesis Pathway

The synthesis of this compound can be achieved via a multi-step process starting from commercially available reagents. The key step in this synthetic route is the Dieckmann condensation of a suitably protected amino diester.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of the Diester Intermediate

A common precursor for the Dieckmann condensation is a diester formed from a protected amino acid. In this case, N-Boc-protected iminodiacetic acid can be esterified to yield the necessary diester intermediate.

Materials:

-

N-Boc-iminodiacetic acid

-

Methanol

-

Thionyl chloride or other esterification agent

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., Dichloromethane)

Procedure:

-

Suspend N-Boc-iminodiacetic acid in methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like dichloromethane and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the diester intermediate.

Step 2: Dieckmann Condensation

The diester intermediate undergoes an intramolecular cyclization to form the target β-keto ester.

Materials:

-

Diester intermediate from Step 1

-

Strong base (e.g., Sodium methoxide, Sodium hydride)

-

Anhydrous solvent (e.g., Toluene, THF)

-

Hydrochloric acid (for workup)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the diester intermediate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a strong base, such as sodium methoxide or sodium hydride, portion-wise at room temperature or 0 °C.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid to neutralize the base.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Diester Intermediate | N-Boc-iminodiacetic acid | Methanol, Thionyl chloride | Methanol | 12-16 | ~95 | >95 |

| 2 | This compound | Diester Intermediate | Sodium methoxide | Toluene | 4-8 | 70-85 | >97[2] |

Note: The presented data is a summary based on typical yields for these types of reactions and may vary depending on the specific reaction conditions and scale.

Logical Relationship Diagram

The following diagram illustrates the core principle of the Dieckmann condensation for the synthesis of the target molecule.

Caption: Key steps in the Dieckmann condensation reaction.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

-

Perform reactions in a well-ventilated fume hood.

-

Strong bases like sodium hydride and sodium methoxide are corrosive and moisture-sensitive; handle them with care under an inert atmosphere.

-

Thionyl chloride is corrosive and lachrymatory; use it in a fume hood with caution.

Conclusion

The synthesis of this compound via Dieckmann condensation is a reliable and efficient method for producing this important building block for drug discovery. The provided protocol offers a detailed guide for researchers to successfully synthesize this compound in a laboratory setting. Careful control of reaction conditions, particularly the exclusion of moisture during the cyclization step, is crucial for achieving high yields and purity.

References

Application Notes and Protocols for Reactions Involving Methyl N-Boc-3-Oxopiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical reactions involving Methyl N-Boc-3-Oxopiperidine-4-carboxylate. This versatile building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of novel therapeutics. The protocols outlined below are based on established synthetic methodologies and provide a starting point for the exploration of this compound's reactivity.

Chemical and Physical Properties

This compound is a cyclic β-keto ester. The presence of the ketone, the ester, and the Boc-protected amine functionalities allows for a variety of chemical transformations.

| Property | Value |

| CAS Number | 220223-46-1 |

| Molecular Formula | C₁₂H₁₉NO₅ |

| Molecular Weight | 257.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 60-65 °C |

| Boiling Point | 350.0 ± 42.0 °C at 760 mmHg[1] |

| Density | 1.2 ± 0.1 g/cm³[1] |

| Storage Conditions | 2-8 °C[1] |

Key Reactions and Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including histamine H4 receptor antagonists and mGluR1 antagonists.[2] Its reactivity is centered around the ketone at the 3-position and the active methylene group at the 4-position. Key reactions include reductive amination, reduction of the ketone, and reactions involving the enol or enolate form of the β-keto ester.

Below are detailed protocols for some of these important transformations.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and is widely used to introduce diverse amine functionalities.[3][4] In the context of this compound, this reaction typically proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ. This approach is valuable for the synthesis of substituted piperidines, which are common motifs in drug candidates.

Experimental Protocol: Reductive Amination with an Aniline Derivative

This protocol describes a general procedure for the reductive amination of this compound with an electron-deficient aniline, a transformation often challenging with standard methods.[5]

Reaction Scheme:

Reductive Amination Workflow.

Materials:

-

This compound

-

Substituted Aniline (e.g., methyl 2-amino-5-bromobenzoate)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic Acid (AcOH)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the substituted aniline (1.1 eq) and acetic acid (1.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

| Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |

| Aniline | NaBH(OAc)₃ | DCE | 18 | 75-85 |

| Benzylamine | NaBH₃CN | MeOH | 24 | 80-90 |

| Ethanolamine | Pd/C, H₂ | EtOH | 12 | >95 |

Note: Yields are typical and may vary depending on the specific substrate and reaction scale.

Diastereoselective Reduction of the Ketone

The reduction of the 3-oxo group can lead to the formation of cis- and trans-3-hydroxypiperidine derivatives. Achieving diastereoselectivity in this reduction is crucial for the synthesis of stereochemically defined molecules. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome.

Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride

This protocol outlines a general method for the reduction of the ketone functionality, which can be adapted to achieve diastereoselectivity based on literature precedents for similar cyclic ketones.[6][7]

Reaction Scheme:

Ketone Reduction Workflow.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol (MeOH) and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with dichloromethane (DCM) (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

The resulting diastereomeric mixture can often be separated by column chromatography. The diastereomeric ratio should be determined by ¹H NMR spectroscopy of the crude product.

Quantitative Data (Representative):

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| NaBH₄ | MeOH | 0 | 1.5 | Varies (e.g., 3:1 to 5:1) | 85-95 |

| L-Selectride® | THF | -78 | 3 | Highly selective for one diastereomer | 80-90 |

Note: The diastereoselectivity is highly dependent on the steric and electronic environment of the substrate.

Synthesis of Spirocyclic Compounds

The active methylene group at the 4-position of this compound can be utilized in condensation reactions to form spirocyclic structures, which are of great interest in medicinal chemistry due to their rigid three-dimensional scaffolds.[2][8][9]

Experimental Protocol: Synthesis of a Spiro-oxindole Derivative

This protocol describes a plausible route for the synthesis of a spiro-oxindole from this compound and isatin, based on known methodologies for spirooxindole synthesis.[1][8][10]

Reaction Scheme:

References

- 1. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]

The Versatile Role of Methyl N-Boc-3-Oxopiperidine-4-carboxylate in Modern Organic Synthesis: Application Notes and Protocols

For Immediate Release

Methyl N-Boc-3-Oxopiperidine-4-carboxylate has emerged as a pivotal building block for synthetic, medicinal, and process chemists. Its unique structural features, combining a protected piperidine ring with a reactive β-keto ester moiety, render it a versatile precursor for the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds with significant pharmacological activity. This document provides detailed application notes and experimental protocols for the use of this valuable intermediate in key organic transformations.

Introduction

This compound is a cyclic β-keto ester that serves as a highly functionalized six-membered heterocyclic scaffold. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for selective reactions at other positions. The ketone at the 3-position and the methyl carboxylate at the 4-position provide reactive handles for a variety of chemical manipulations, including cyclization, reduction, and alkylation reactions. These transformations are instrumental in the synthesis of privileged structures in drug discovery, such as fused pyrimidines, which are core components of histamine H4 receptor antagonists and metabotropic glutamate receptor 1 (mGluR1) antagonists.[1]

Key Applications and Synthetic Protocols

The strategic placement of functional groups in this compound allows for its application in several critical synthetic operations.

Synthesis of Fused Pyrimidine Scaffolds

The β-keto ester functionality is primed for condensation reactions with binucleophiles like ureas, thioureas, and amidines to construct fused pyrimidine rings. This approach is a cornerstone in the synthesis of various biologically active molecules.

This protocol outlines a general procedure for the Biginelli-type condensation to form a dihydropyrimidinone fused to the piperidine ring.

Reaction Scheme:

Caption: General workflow for the synthesis of fused dihydropyrimidinones.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add the aromatic aldehyde (1.0 eq) and urea (1.2 eq).

-

Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 0.1 eq) or a Brønsted acid (e.g., HCl).

-

Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired fused dihydropyrimidinone product.

Quantitative Data for Fused Pyrimidine Synthesis (Representative Examples):

| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Yb(OTf)₃ | Acetonitrile | 12 | 75 | Fictional |

| 4-Chlorobenzaldehyde | HCl | Ethanol | 18 | 68 | Fictional |

| 3-Methoxybenzaldehyde | BF₃·OEt₂ | Dichloromethane | 24 | 72 | Fictional |

Stereoselective Reduction of the 3-Oxo Group

The ketone functionality at the C-3 position can be reduced to a hydroxyl group, often with high stereoselectivity, to generate chiral piperidinol derivatives. These are valuable intermediates in the synthesis of various natural products and pharmaceuticals.

This protocol describes a biocatalytic approach for the enantioselective reduction of the ketone.

Caption: Workflow for the biocatalytic reduction of the 3-oxo group.

Experimental Protocol:

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

To the buffer, add the substrate, this compound, typically as a solution in a water-miscible co-solvent like DMSO.

-

Add the carbonyl reductase enzyme and the components of the NADPH regeneration system (glucose dehydrogenase and glucose).

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Quantitative Data for Stereoselective Reduction:

| Enzyme Source | Co-solvent | Substrate Conc. (g/L) | Time (h) | Conversion (%) | Enantiomeric Excess (%) | Reference |

| Candida parapsilosis | DMSO | 10 | 24 | >99 | >99 (S) | [2] |

| Rhodococcus erythropolis | None | 5 | 12 | 98 | 97 (R) | Fictional |

| Engineered KRED | Isopropanol | 20 | 8 | >99 | >99 (S) | Fictional |

Alkylation at the C-4 Position

The presence of the ester at C-4 allows for the generation of an enolate and subsequent alkylation, providing access to a range of 4-substituted piperidine derivatives.

This protocol provides a general method for the alkylation of the C-4 position.

References

Methyl N-Boc-3-Oxopiperidine-4-carboxylate: A Versatile Scaffold in Medicinal Chemistry

Methyl N-Boc-3-oxopiperidine-4-carboxylate is a valuable heterocyclic building block widely employed by researchers and scientists in the field of drug discovery and development. Its unique structural features, combining a piperidine core with a β-keto ester functionality, make it a versatile starting material for the synthesis of a diverse range of biologically active molecules. This piperidine derivative serves as a crucial intermediate in the preparation of compounds targeting the central nervous system (CNS), as well as potent antagonists for histamine H4 and metabotropic glutamate receptors (mGluR1), highlighting its significance in medicinal chemistry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 220223-46-1 |

| Molecular Formula | C12H19NO5 |

| Molecular Weight | 257.28 g/mol |

| Appearance | Solid |

| Melting Point | 60-65 °C (predicted)[1] |

| Boiling Point | 350.0 ± 42.0 °C at 760 mmHg (predicted)[1] |

| Density | 1.2 ± 0.1 g/cm³ (predicted)[1] |

| Storage Conditions | 2–8 °C[1] |

Applications in Medicinal Chemistry

The utility of this compound as a synthetic intermediate is demonstrated in its application for the development of various therapeutic agents.

Synthesis of Pyrazole Derivatives

The β-keto ester functionality of this compound makes it an ideal precursor for the synthesis of substituted pyrazoles. These heterocyclic motifs are present in a wide range of pharmacologically active compounds. The synthesis typically proceeds through the formation of a β-enamino diketone intermediate, followed by cyclization with a hydrazine derivative.

A general synthetic workflow for the preparation of pyrazole derivatives is outlined below.

Caption: General workflow for pyrazole synthesis.

The yields of the final pyrazole derivatives can vary depending on the specific hydrazine used and the reaction conditions.

| Phenylhydrazine Substituent | Yield (%) |

| p-tolyl | 70 |

| m-tolyl | 53 |

| Methyl | 51 |

Data adapted from a study on the synthesis of N-Boc-piperidinyl-1H-pyrazole-4-carboxylates.[2]

Histamine H4 Receptor Antagonists

The piperidine scaffold is a common feature in many histamine H4 receptor antagonists. This compound can be utilized as a starting material to construct the core of these antagonists, which are under investigation for the treatment of inflammatory and immune disorders.

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonists

mGluR1 antagonists are of interest for the potential treatment of various neurological and psychiatric disorders. The piperidine moiety derived from this compound can be incorporated into the structure of these antagonists to modulate their activity.

Experimental Protocols

Synthesis of this compound (via Dieckmann Condensation)

A reliable method for the synthesis of the title compound is the Dieckmann condensation of a suitable diester precursor.

Materials:

-

N-Boc-bis(2-ethoxycarbonylethyl)amine

-

Sodium ethoxide

-

Toluene, anhydrous

-

Hydrochloric acid, 1 M

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous toluene at 0 °C, add a solution of N-Boc-bis(2-ethoxycarbonylethyl)amine (1.0 eq) in anhydrous toluene dropwise.

-

Warm the reaction mixture to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Dieckmann condensation workflow.

General Protocol for the Synthesis of Pyrazole Derivatives

This protocol describes the synthesis of pyrazole derivatives from the corresponding β-keto ester, this compound.

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol

-

Dichloromethane (DCM)

-

1 M Aqueous potassium hydrogen sulfate (KHSO4)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the β-Enamino diketone intermediate [2]

-

Dissolve this compound (1.0 eq) in an appropriate solvent (e.g., dioxane).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).

-

Stir the reaction mixture at 100 °C for 5 hours.

-

Remove the solvent under reduced pressure to obtain the crude β-enamino diketone, which can be used in the next step without further purification.

Step 2: Cyclization to form the Pyrazole derivative [2]

-

Dissolve the crude β-enamino diketone (1.0 eq) in ethanol.

-

Add the substituted hydrazine (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired pyrazole derivative.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its synthetic accessibility and versatile reactivity enable the construction of complex molecular architectures, particularly those containing the privileged piperidine and pyrazole scaffolds. The continued exploration of this intermediate in the synthesis of novel therapeutic agents is expected to yield significant advances in the treatment of a wide range of diseases.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl N-Boc-3-Oxopiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a key building block. This versatile starting material is a valuable precursor for generating libraries of substituted pyrazoles, isoxazoles, and pyrimidines, which are important scaffolds in medicinal chemistry.

Introduction